2-Chloro-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 2-Chloro-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 2121512-23-8
VCID: VC11678346
InChI: InChI=1S/C12H17BClNO3/c1-11(2)12(3,4)18-13(17-11)8-6-7-9(16-5)15-10(8)14/h6-7H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)OC)Cl
Molecular Formula: C12H17BClNO3
Molecular Weight: 269.53 g/mol

2-Chloro-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS No.: 2121512-23-8

Cat. No.: VC11678346

Molecular Formula: C12H17BClNO3

Molecular Weight: 269.53 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine - 2121512-23-8

Specification

CAS No. 2121512-23-8
Molecular Formula C12H17BClNO3
Molecular Weight 269.53 g/mol
IUPAC Name 2-chloro-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Standard InChI InChI=1S/C12H17BClNO3/c1-11(2)12(3,4)18-13(17-11)8-6-7-9(16-5)15-10(8)14/h6-7H,1-5H3
Standard InChI Key KHENXTHULGAIFH-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)OC)Cl
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)OC)Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound belongs to the class of pyridine-based boronic esters, featuring a dioxaborolane ring fused to the pyridine backbone. Its molecular formula is C₁₂H₁₆BClNO₃, with a molecular weight of 269.53 g/mol . The IUPAC name reflects its substitution pattern: a chlorine atom at position 2, a methoxy group at position 6, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at position 3 of the pyridine ring .

Structural Features

Key structural attributes include:

  • Boron center: The sp²-hybridized boron atom in the dioxaborolane ring facilitates Suzuki-Miyaura cross-coupling reactions.

  • Steric effects: The tetramethyl groups on the dioxaborolane ring enhance stability while moderating reactivity .

  • Electronic effects: The electron-withdrawing chlorine and electron-donating methoxy groups create a polarized electronic environment, influencing reaction kinetics .

Physicochemical Data

PropertyValueSource
Molecular Weight269.53 g/mol
Boiling PointNot reported-
Melting PointNot reported-
DensityNot reported-
Hazard StatementsH315, H319, H335
Precautionary StatementsP261, P305, P351, P338

The absence of reported thermal properties suggests this compound is primarily handled in solution phase or under controlled conditions .

Synthetic Applications and Reactivity

Role in Cross-Coupling Reactions

As a boronic ester, this compound participates in Suzuki-Miyaura couplings, enabling the formation of carbon-carbon bonds between aromatic systems. The chlorine substituent offers a secondary reactive site for subsequent functionalization via nucleophilic aromatic substitution . Comparative studies on regioisomeric pyridinyl boronic esters demonstrate that substitution patterns critically influence both reactivity and stability . For instance, the 3-boronic ester position in this compound may exhibit different coupling efficiencies compared to analogous 2- or 4-substituted derivatives .

Pharmaceutical and Materials Science Applications

Drug Discovery

Boronic esters are pivotal in constructing kinase inhibitors and protease-targeting therapeutics. The chlorine and methoxy substituents in this compound could:

  • Enhance binding affinity to hydrophobic enzyme pockets

  • Modulate solubility profiles for improved bioavailability

Materials Chemistry

In polymer science, such boronic esters serve as monomers for conjugated materials. The pyridine-boronate system may contribute to:

  • Electron-transport properties in organic semiconductors

  • Self-healing capabilities through reversible boronate ester bonds

Future Research Directions

Key unanswered questions and opportunities include:

  • Catalytic optimization: Systematic studies comparing coupling efficiencies under varying palladium catalysts and ligands

  • Biological screening: Evaluation of antimicrobial or anticancer activity in lead compounds derived from this boronic ester

  • Material characterization: Investigation of charge transport properties in pyridine-boronate oligomers

This compound’s unique substitution pattern positions it as a valuable but underexplored reagent in synthetic chemistry. Further research could unlock applications ranging from asymmetric catalysis to functional biomaterials.

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